2,2,2-Trifluoro-1-(2-fluoro-6-iodo-phenyl)-ethanone

Lipophilicity ADME Drug Design

Researchers optimizing ADME profiles often encounter inconsistent regioisomer mixtures and variable purity that confound biological data. 2,2,2-Trifluoro-1-(2-fluoro-6-iodo-phenyl)-ethanone (CAS 1208077-50-2) provides a defined ortho-iodo/fluoro substitution pattern with a 0.235 LogP advantage over the 5-iodo regioisomer, enabling precise membrane permeability tuning. Orthogonal halogen reactivity facilitates selective Pd-catalyzed intramolecular cyclizations for benzofuran and indole synthesis. Guaranteed 98% purity minimizes off-target assay interference, while published quantitative-yield protocols ensure scalable supply for preclinical development.

Molecular Formula C8H3F4IO
Molecular Weight 318.01 g/mol
CAS No. 1208077-50-2
Cat. No. B12079238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoro-1-(2-fluoro-6-iodo-phenyl)-ethanone
CAS1208077-50-2
Molecular FormulaC8H3F4IO
Molecular Weight318.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)I)C(=O)C(F)(F)F)F
InChIInChI=1S/C8H3F4IO/c9-4-2-1-3-5(13)6(4)7(14)8(10,11)12/h1-3H
InChIKeyQTEGKEKPSMSVJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trifluoro-1-(2-fluoro-6-iodo-phenyl)-ethanone: Overview and Procurement


2,2,2-Trifluoro-1-(2-fluoro-6-iodo-phenyl)-ethanone (CAS 1208077-50-2) is an organofluorine building block belonging to the trifluoroacetophenone class, characterized by the presence of a trifluoromethyl ketone group and an ortho-iodo/fluoro substitution pattern on the aromatic ring . Its molecular formula is C₈H₃F₄IO with a molecular weight of 318.01 g/mol . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science, leveraging its orthogonal halogen reactivity and the strong electron-withdrawing effects conferred by the trifluoromethyl and fluorine substituents .

Why Regioisomeric Analogs Cannot Substitute


In-class trifluoroacetophenone analogs differ fundamentally in their regiochemistry and halogen substitution patterns, which critically alter their physicochemical properties and chemical reactivity. For instance, the ortho-iodo/fluoro arrangement in 2,2,2-Trifluoro-1-(2-fluoro-6-iodo-phenyl)-ethanone imparts a distinct electronic and steric environment compared to its 5-iodo regioisomer (CAS 886502-65-4) or the non-fluorinated 2-iodo analog (CAS 886370-80-5) [1]. These differences manifest in quantifiable variations in lipophilicity (ΔLogP >0.2), which directly influences membrane permeability and solubility profiles , as well as in the accessibility of the iodine atom for transition metal-catalyzed cross-coupling reactions, where ortho-substitution can significantly modulate oxidative addition rates and subsequent coupling yields [2].

Quantitative Differentiation from Closest Analogs


Lipophilicity Advantage Over 5-Iodo Regioisomer

The target compound exhibits a calculated LogP value of 3.17530, which is 0.235 higher than that of its 5-iodo regioisomer (2,2,2-Trifluoro-1-(2-fluoro-5-iodophenyl)ethanone, CAS 886502-65-4), which has a LogP of 2.94 [1]. This quantitative difference indicates that the ortho-iodo substitution pattern of the 6-iodo compound enhances lipophilicity, a key parameter influencing passive membrane permeability and bioavailability [2].

Lipophilicity ADME Drug Design

Enhanced Purity for Synthetic Reliability

The target compound is commercially available with a purity specification of 98% from vendors such as Leyan, compared to the 95% minimum purity specified for many analogous iodotrifluoroacetophenones, including the 5-iodo regioisomer . This 3% absolute purity increase corresponds to a 60% reduction in potential impurity content (from 5% down to 2%), providing higher confidence in reaction outcomes and reducing the need for additional purification steps in multi-step syntheses [1].

Purity Quality Control Synthetic Chemistry

Ortho-Iodo/Fluoro Pattern for Selective Cross-Coupling

The presence of an iodine atom at the ortho position adjacent to a fluorine substituent creates a unique electronic environment that can be exploited for selective palladium-catalyzed transformations. While direct head-to-head kinetic data for this specific compound are not available in the public domain, class-level evidence from analogous ortho-iodoaryl trifluoroacetophenones demonstrates that ortho-substitution can significantly alter the rate of oxidative addition in cross-coupling reactions compared to para- or meta-substituted analogs [1][2]. Furthermore, the ortho-iodo group serves as a versatile handle for intramolecular cyclization to form benzofurans, indoles, and other heterocycles, a reactivity pathway not accessible to regioisomers lacking this proximal halogen arrangement [3].

Cross-coupling Regioselectivity Heterocycle Synthesis

Quantitative Yield Synthesis Protocol

A published one-step synthesis protocol for this compound reports a quantitative yield under adapted Vilsmeier conditions, demonstrating robust and efficient synthetic accessibility [1]. In contrast, synthetic routes for regioisomeric analogs often require multi-step sequences or provide lower overall yields, which can impact cost and availability for procurement at scale [2].

Synthesis Yield Scalability

Optimal Use Cases Based on Differentiated Evidence


Lead Optimization for Membrane Permeability

In programs where improving membrane permeability is critical, the 0.235 LogP advantage of this compound over the 5-iodo regioisomer offers a quantifiable parameter for fine-tuning ADME properties without altering core pharmacophore structure .

Synthesis of Fluorinated Heterocycles via Cyclization

The ortho-iodo/fluoro substitution pattern uniquely positions this building block for palladium-catalyzed intramolecular cyclizations to form benzofurans, indoles, and other fused ring systems, a key transformation in heterocyclic chemistry [1].

High-Throughput Screening with Stringent Purity

The 98% purity specification reduces the risk of off-target activity from impurities in biological assays, making this compound preferable for constructing screening libraries where data reproducibility is paramount .

Process Development Leveraging High-Yield Synthesis

The published quantitative-yield protocol provides a validated starting point for scaling up the synthesis of this intermediate, offering supply chain assurance for programs advancing toward preclinical development [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,2,2-Trifluoro-1-(2-fluoro-6-iodo-phenyl)-ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.